3-Formyl-1H-indazole-5-carboxylic acid

Description

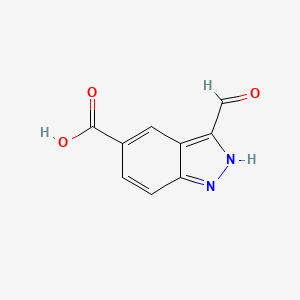

Structure

2D Structure

Propriétés

IUPAC Name |

3-formyl-2H-indazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O3/c12-4-8-6-3-5(9(13)14)1-2-7(6)10-11-8/h1-4H,(H,10,11)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAPWHWRNFRJKFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NNC(=C2C=C1C(=O)O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80626181 | |

| Record name | 3-Formyl-2H-indazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80626181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885519-98-2 | |

| Record name | 3-Formyl-2H-indazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80626181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-formyl-1H-indazole-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-Formyl-1H-indazole-5-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the nitrosation of indoles, which proceeds through a multistep pathway starting with the nitrosation of the C3 position of indole, leading to the formation of oxime intermediates . Another approach involves the palladium or copper-catalyzed cyanation of 3-halogenoindazole followed by reduction with RANEY® nickel or diisobutylaluminum hydride (DIBAL) .

Industrial Production Methods

Industrial production methods for this compound often rely on scalable and cost-effective synthetic routes. These methods may include the use of transition metal-catalyzed reactions and reductive cyclization reactions . The choice of method depends on factors such as yield, purity, and environmental considerations.

Analyse Des Réactions Chimiques

Types of Reactions

3-Formyl-1H-indazole-5-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid.

Reduction: The formyl group can be reduced to an alcohol.

Substitution: Electrophilic substitution reactions can occur at the indazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

Substitution: Electrophilic substitution reactions often use reagents like halogens (e.g., bromine) and nitrating agents.

Major Products Formed

Oxidation: 3-Carboxy-1H-indazole-5-carboxylic acid.

Reduction: 3-Hydroxymethyl-1H-indazole-5-carboxylic acid.

Substitution: Various substituted indazole derivatives depending on the electrophile used.

Applications De Recherche Scientifique

3-Formyl-1H-indazole-5-carboxylic acid has a wide range of applications in scientific research:

Mécanisme D'action

The mechanism of action of 3-Formyl-1H-indazole-5-carboxylic acid involves its interaction with various molecular targets and pathways. For example, indazole derivatives have been shown to inhibit enzymes such as 5-lipoxygenase, which is involved in the oxidation of arachidonic acid . This inhibition can lead to anti-inflammatory effects. Additionally, the compound’s formyl and carboxylic acid groups allow it to participate in hydrogen bonding and other interactions with biological macromolecules, influencing its activity .

Comparaison Avec Des Composés Similaires

Key Observations :

This compound

- Synthesized via formylation of 1H-indazole-5-carboxylic acid precursors or through multi-step condensation reactions. For example, it reacts with 2-aminothiazol-4(5H)-one in acetic acid under reflux to yield thiazole-indazole hybrids .

Similar Compounds:

3-(Trifluoromethyl)-1H-indazole-5-carboxylic acid : Prepared via trifluoromethylation of indazole intermediates using CF₃ sources like TMSCF₃ or halogen exchange reactions .

5-Iodo-1H-indazole-3-carboxylic acid: Synthesized via iodination of indazole derivatives using iodine monochloride (ICl) or N-iodosuccinimide (NIS) .

Imidazole-substituted indoles (e.g., Compound 77) : Constructed by reacting indole-3-carbaldehydes with substituted amines and tosylmethyl isocyanide (TosMIC) in DMF, followed by purification via silica chromatography .

Physicochemical Properties

| Property | This compound | 3-(Trifluoromethyl) Analog | 5-Iodo Analog |

|---|---|---|---|

| Melting Point | Not reported (liquid form available) | >200°C | >200°C |

| Solubility | Polar aprotic solvents (DMF, DMSO) | Moderate in DMSO | Low in water |

| Spectral Data | IR: C=O stretch ~1700 cm⁻¹ | HRESIMS: m/z 238.14 | ¹H NMR: δ 8.2 (s, H-7) |

| Reactivity | High (aldehyde group) | Moderate (CF₃ inertness) | Low (iodo stability) |

Notes:

Activité Biologique

3-Formyl-1H-indazole-5-carboxylic acid is a compound of significant interest in medicinal chemistry due to its unique structure, which includes both formyl and carboxylic acid functional groups. This structure allows for diverse biological activities, making it a potential candidate for drug development and therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, biochemical interactions, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is . The presence of both formyl and carboxylic acid groups contributes to its reactivity and interaction with various biological targets. The compound's molecular structure can be represented as follows:

The biological activity of this compound is largely attributed to its interaction with specific molecular targets:

1. Enzyme Inhibition :

This compound has been shown to inhibit key enzymes involved in inflammatory pathways, such as cyclooxygenases (COX), which leads to reduced production of pro-inflammatory mediators.

2. Receptor Modulation :

Indazole derivatives, including this compound, can bind to various receptors, modulating their activity. For instance, they exhibit interactions with serotonin receptors, which can lead to effects such as analgesia and anti-inflammatory responses .

3. Induction of Apoptosis :

In cancer research, this compound has demonstrated the ability to induce apoptosis in cancer cell lines by disrupting cell cycle progression.

Biological Activities

The compound exhibits a range of biological activities that can be categorized as follows:

Case Study 1: Anticancer Activity

In a study evaluating the anticancer properties of indazole derivatives, this compound was tested against several cancer cell lines. Results indicated significant cytotoxic effects at varying concentrations, with IC50 values demonstrating its potency compared to standard chemotherapeutic agents .

Case Study 2: Anti-inflammatory Effects

Another research focused on the anti-inflammatory potential of this compound revealed that it effectively reduced inflammation in animal models through the inhibition of COX enzymes. This effect was dose-dependent, with higher concentrations yielding more pronounced results.

Case Study 3: Antimicrobial Properties

The antimicrobial efficacy of this compound was assessed against both Gram-positive and Gram-negative bacteria. The compound exhibited significant inhibition zones in agar diffusion tests, indicating its potential as a lead compound for developing new antimicrobial agents.

Biochemical Pathways

The biochemical pathways influenced by this compound include:

- Arachidonic Acid Metabolism : Inhibition of enzymes involved in the metabolism of arachidonic acid leads to decreased levels of inflammatory mediators.

- Cell Signaling Pathways : The compound modulates various signaling pathways related to apoptosis and cell proliferation.

Q & A

Q. What are the common synthetic routes for preparing 3-formyl-1H-indazole-5-carboxylic acid, and how do reaction conditions influence yield?

The compound is synthesized via condensation reactions. A standard method involves refluxing 3-formyl-1H-indole-2-carboxylic acid derivatives with thiazolidinone or thioxothiazolidinone in acetic acid with sodium acetate as a catalyst. For example, refluxing at 100–110°C for 2.5–3 hours yields crystalline products after recrystallization from acetic acid or DMF/acetic acid mixtures . Reaction duration, stoichiometry, and solvent polarity critically affect yield and purity.

Q. Which analytical techniques are most reliable for characterizing this compound?

Key techniques include:

- NMR spectroscopy : To confirm the aldehyde proton (δ ~10 ppm) and carboxylic acid proton (broad signal at δ ~13 ppm) .

- X-ray crystallography : For resolving tautomeric forms and verifying molecular geometry. SHELX software (e.g., SHELXL) is widely used for refinement .

- HPLC-MS : To assess purity and detect byproducts, especially when using sodium acetate or acetic acid in synthesis .

Q. How should researchers handle stability and storage of this compound?

The compound is stable under inert conditions but sensitive to moisture and light. Store at –20°C in airtight containers with desiccants. Avoid prolonged exposure to basic conditions, which may hydrolyze the formyl group .

Advanced Research Questions

Q. How can synthetic protocols be optimized to reduce byproducts like dehydroacetic acid derivatives?

Contamination often arises from over-oxidation or incomplete cyclization. Strategies include:

Q. How can contradictory spectral data (e.g., NMR vs. X-ray results) be resolved?

Discrepancies may arise from tautomerism or polymorphism. For example:

Q. What computational methods are suitable for predicting the reactivity of this compound in heterocyclic condensations?

Density Functional Theory (DFT) studies (e.g., B3LYP/6-31G*) can model electrophilic substitution at the formyl group. Molecular docking may predict interactions with thiazolidinone nucleophiles, aiding in designing derivatives with enhanced bioactivity .

Q. How can researchers assess the biological activity of derivatives synthesized from this compound?

Derivatives like 3-(4-oxo-2-thioxothiazolidin-5-ylidenemethyl) indoles have shown antimicrobial and antitumor potential. Standard assays include:

- Enzyme inhibition : Measure IC₅₀ against kinases or proteases using fluorescence-based assays .

- Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) .

Methodological Considerations

Q. What strategies mitigate solubility challenges during recrystallization?

The compound exhibits limited solubility in polar aprotic solvents. Optimize recrystallization using mixed solvents (e.g., DMF/ethanol) or gradient cooling. Sonication can aid in nucleation .

Q. How can researchers validate the purity of synthesized batches for pharmacological studies?

Combine orthogonal methods:

- Elemental analysis : Confirm C, H, N content within ±0.3% of theoretical values.

- Chiral HPLC : Detect enantiomeric impurities if asymmetric synthesis is employed .

Data Contradiction Analysis

Q. How to address discrepancies in reported melting points or spectral data across studies?

Variations may stem from polymorphic forms or residual solvents. Reproduce synthesis under strictly controlled conditions (e.g., inert atmosphere, standardized drying). Cross-validate with DSC (Differential Scanning Calorimetry) and TGA (Thermogravimetric Analysis) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.